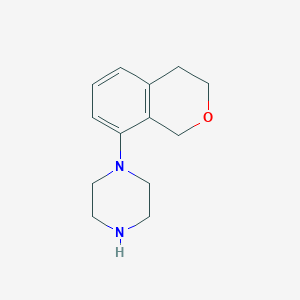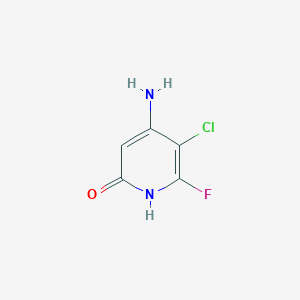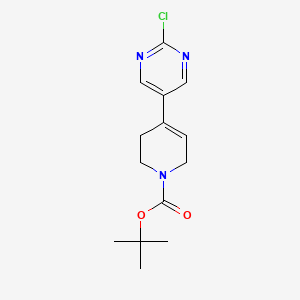![molecular formula C19H13N3OS B13870101 N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide CAS No. 52334-39-1](/img/structure/B13870101.png)
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-b]pyridine core fused with a benzamide moiety. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[4,5-b]pyridine core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using solvent-free methods such as laser-assisted synthesis. This approach utilizes a Nd-YAG laser to induce the cyclization reaction, significantly reducing reaction time and eliminating the need for solvents and metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazolo[4,5-b]pyridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide primarily involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on PI3K is attributed to the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. This binding disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-4-yl)benzamide: Shares a similar benzamide moiety but lacks the thiazolo[4,5-b]pyridine core.
2-(substituted-phenyl)imidazo[4,5-c]pyridine: Contains a similar fused heterocyclic structure but with an imidazo ring instead of thiazolo.
Uniqueness
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide stands out due to its unique combination of nitrogen and sulfur atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
52334-39-1 |
|---|---|
Fórmula molecular |
C19H13N3OS |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(2-phenyl-[1,3]thiazolo[4,5-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C19H13N3OS/c23-18(13-7-3-1-4-8-13)21-16-12-11-15-17(20-16)22-19(24-15)14-9-5-2-6-10-14/h1-12H,(H,20,21,23) |
Clave InChI |
LVFKRZVWBVDHBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=N3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)
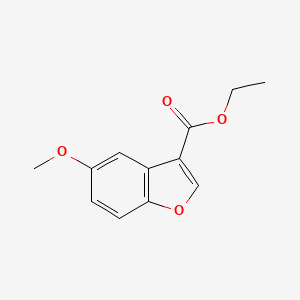
![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)

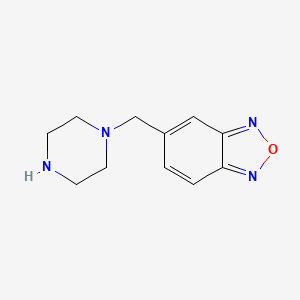

![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
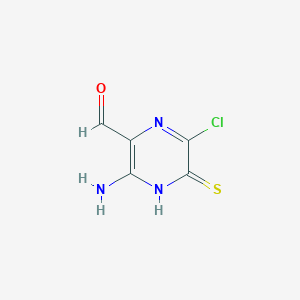
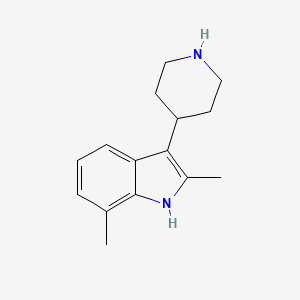
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
